2-Aminoimidazoline
Overview
Description
2-Aminoimidazoles are a class of molecules that have gained attention due to their ability to inhibit and disperse biofilms across various bacterial orders, classes, and phyla. These compounds have shown a synergistic effect when used in conjunction with conventional antibiotics, significantly increasing the dispersion of biofilms, particularly in Staphylococcus aureus, including methicillin-resistant strains (MRSA) and multidrug-resistant Acinetobacter baumannii .
Synthesis Analysis
Several methods have been developed to synthesize substituted 2-aminoimidazoles. One approach involves starting from 2-aminopyrimidines and alpha-bromocarbonyl compounds, using either conventional heating or microwave irradiation. This process leads to the formation of 1,4,5-trisubstituted 2-aminoimidazoles and 2-amino-1H-imidazoles through a series of transformations and rearrangements . Another method described is the Pd-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates, which facilitates the rapid construction of 2-aminoimidazole products with various aryl groups . Additionally, a one-pot three-component domino reaction has been reported for the synthesis of functionalized 2-aminoimidazoles from alpha-nitroepoxides and cyanamide .
Molecular Structure Analysis
The molecular structure of 2-aminoimidazole has been studied using post-Hartree–Fock ab initio methods. The geometry of the molecule, including the local minimum and transition states, has been optimized at various levels of theory. The amino group in 2-aminoimidazole exhibits nonplanar geometry, leading to structural nonrigidity, particularly with respect to torsion and umbrella vibration. This complexity suggests that the motion of the amino group includes tunneling and large amplitude motion above the barrier .
Chemical Reactions Analysis
2-Aminoimidazoles have been utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis of heterocyclic aminoimidazoazarenes involves a reaction mechanism that includes the Maillard and Strecker reactions, as well as free radical formations, leading to the creation of mutagenic compounds . Moreover, 2-aminoimidazoles have been used to create novel aminated benzimidazo[1,2-a]quinolines, which have potential applications as fluorescent probes for DNA detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminoimidazoles are influenced by their ability to interact with biological systems. For example, a library of 4,5-disubstituted-2-aminoimidazoles displayed notable biofilm dispersal and microbicidal activity against various bacteria . The solid-phase synthesis of 2-aminoimidazolones has also been developed, allowing for the incorporation of diverse functionality into the molecule . These properties highlight the potential of 2-aminoimidazoles in medicinal chemistry, particularly as antibiofilm agents and antimicrobial compounds.
Scientific Research Applications
Alpha2-Adrenoceptor Antagonists for Depression Treatment : 2-Aminoimidazoline derivatives have been explored as potential alpha2-adrenoceptor antagonists for treating depression. Studies have evaluated their pharmacological profile in vitro in human brain tissue and confirmed their antagonistic properties in vivo, suggesting their potential as antidepressants (Rodríguez et al., 2009) (Rodríguez et al., 2008) (Rodríguez et al., 2007).
Antibiofilm Agents : 2-Aminoimidazole-derived compounds have shown effectiveness in inhibiting and dispersing biofilms across various bacterial orders, classes, and phyla. They have been reported to synergize with antibiotics, increasing biofilm dispersion and resensitizing multidrug-resistant strains of bacteria, including MRSA and Acinetobacter baumannii (Rogers et al., 2010) (Thompson et al., 2012) (Milton et al., 2018).
Anticancer Agents : Novel classes of 2-Amino-1-arylidenamino imidazoles have been synthesized and found to be orally active microtubule-destabilizing anticancer agents. These compounds interact with tubulins, inhibit microtubule assembly, and induce apoptosis in tumor cells, demonstrating potential for further development in cancer therapy (Li et al., 2010).
Building Block in Drug Design : The 2-Aminoimidazole ring is widely used as a building block in the design of new biologically active compounds due to its good physico-chemical properties and potent activity in various test systems. It is a key moiety in many marine alkaloids and synthetic routes for its construction have been extensively developed (Žula et al., 2016).
Dermal Infection Adjuvant Treatment : 2-Aminoimidazole-based compounds have been evaluated as topical adjuvants for persistent dermal infections. They have shown nonbactericidal effects, promoted wound healing, and did not harm the integument, suggesting a promising role in dermal infection treatment (Draughn et al., 2017).
Precursors in Nucleotide Synthesis and Activation : Research has indicated that 2-aminoimidazole is a superior nucleotide activating group for nonenzymatic RNA copying, highlighting its potential significance in prebiotic chemistry and the origin of life studies (Fahrenbach et al., 2017).
Future Directions
2-Aminoimidazoline has shown promise in various areas of research. For instance, it has been used in the development of new materials and the establishment of structure–function relationships . A new inhibitor of tubulin polymerization based on 2-aminoimidazoline derivative has also been introduced .
properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISXFZWKRTZTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173069 | |
Record name | Imino ethyleneurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoimidazoline | |
CAS RN |
19437-45-7 | |
Record name | 4,5-Dihydro-1H-imidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19437-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imino ethyleneurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imino ethyleneurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOIMIDAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1915565QY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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